![molecular formula C24H20FN5O4S B2890879 (4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 887222-26-6](/img/structure/B2890879.png)
(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C24H20FN5O4S and its molecular weight is 493.51. The purity is usually 95%.
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Scientific Research Applications
Antagonist Activity
- Compounds with structures similar to (4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone have shown potential as 5-HT2 receptor antagonists, which could have implications for the treatment of various neurological disorders (Watanabe et al., 1992).
Antimicrobial Properties
- Derivatives of 1,2,4-triazole, a core component in the compound's structure, have been synthesized and found to possess significant antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Potential Antipsychotic Applications
- Similar compounds have been evaluated as antipsychotic agents, showing affinity for dopamine and serotonin receptors, which suggests potential applications in the treatment of psychiatric conditions (Raviña et al., 2000).
Antibacterial and Antifungal Activities
- Triazole analogues of piperazine, a component in the compound, have been synthesized and exhibited significant inhibition of bacterial growth, indicating potential for development as antibacterial agents (Nagaraj et al., 2018).
Antioxidant and Anticancer Activity
- Novel derivatives containing similar structures have demonstrated antioxidant and anticancer activities, suggesting their potential in cancer treatment (Tumosienė et al., 2020).
Antidepressant and Antianxiety Effects
- Some compounds with a similar structure have shown antidepressant and antianxiety effects in preclinical studies, opening avenues for mental health treatments (Kumar et al., 2017).
Mechanism of Action
Target of Action
For instance, the indole nucleus, which is present in many bioactive aromatic compounds, binds with high affinity to multiple receptors . Similarly, oxadiazole or furadiazole ring-containing derivatives are known to interact with a variety of biological targets .
Mode of Action
Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, oxadiazole or furadiazole ring-containing derivatives have shown a broad range of chemical and biological properties .
Biochemical Pathways
For instance, indole derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways . Similarly, oxadiazole or furadiazole ring-containing derivatives have been linked to various biological activities, indicating their potential to affect diverse biochemical pathways .
Result of Action
For example, indole derivatives have been associated with a wide range of biological activities, suggesting they can induce various molecular and cellular changes . Similarly, oxadiazole or furadiazole ring-containing derivatives have been linked to various biological activities, indicating their potential to cause diverse molecular and cellular effects .
properties
IUPAC Name |
[4-[(4-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4S/c25-16-7-5-15(6-8-16)19(28-9-11-29(12-10-28)22(31)18-4-2-14-34-18)20-23(32)30-24(35-20)26-21(27-30)17-3-1-13-33-17/h1-8,13-14,19,32H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPSPAFOCAWPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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